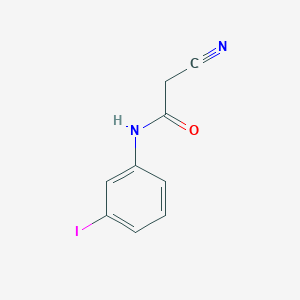
2-cyano-N-(3-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(3-iodophenyl)acetamide is an organic compound with the molecular formula C9H7IN2O It is a derivative of acetamide, featuring a cyano group (-CN) and an iodine atom attached to a phenyl ring
Preparation Methods
The synthesis of 2-cyano-N-(3-iodophenyl)acetamide typically involves the cyanoacetylation of 3-iodoaniline. Here are some common methods:
Neat Method: This involves the direct treatment of 3-iodoaniline with methyl cyanoacetate without any solvent at room temperature.
Solvent-Free Method: Another approach is to stir 3-iodoaniline with ethyl cyanoacetate at elevated temperatures (around 70°C) for several hours, followed by cooling to room temperature.
Fusion Method: This method involves the solvent-free reaction of 3-iodoaniline with ethyl cyanoacetate under high-temperature conditions.
Chemical Reactions Analysis
2-cyano-N-(3-iodophenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-cyano-N-(3-iodophenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-iodophenyl)acetamide involves its ability to undergo various chemical transformations. The cyano group and the iodine atom play crucial roles in its reactivity. The compound can interact with different molecular targets and pathways, depending on the specific reactions it undergoes. For example, in biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
2-cyano-N-(3-iodophenyl)acetamide can be compared with other cyanoacetamide derivatives:
2-cyano-N-(2-nitrophenyl)acetamide:
2-cyano-N-(4-bromophenyl)acetamide: The presence of a bromine atom instead of iodine can lead to different chemical behaviors and uses.
2-cyano-N-(3-chlorophenyl)acetamide: The chlorine atom provides different reactivity patterns compared to iodine, influencing the compound’s applications.
Properties
CAS No. |
63034-92-4 |
|---|---|
Molecular Formula |
C9H7IN2O |
Molecular Weight |
286.07 g/mol |
IUPAC Name |
2-cyano-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C9H7IN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) |
InChI Key |
ALOUJTMBQPLONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


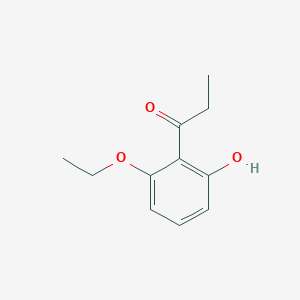
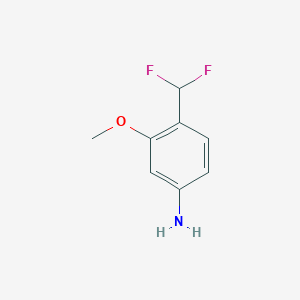
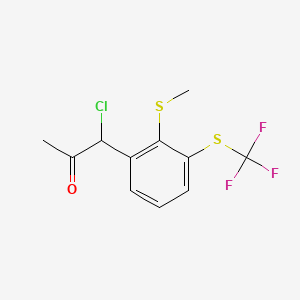
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)

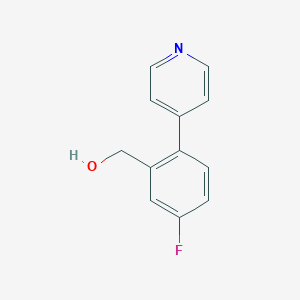
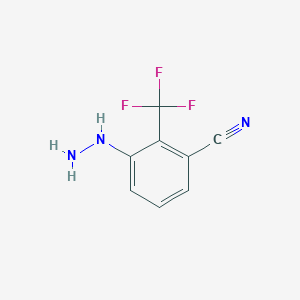
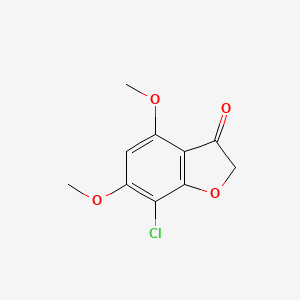
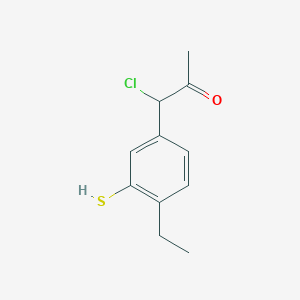
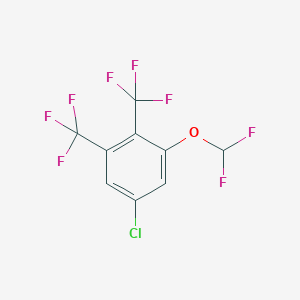
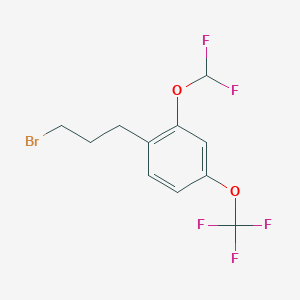
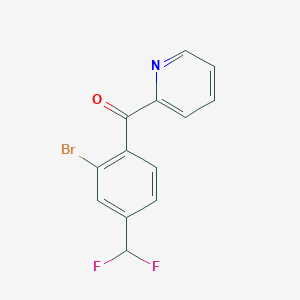
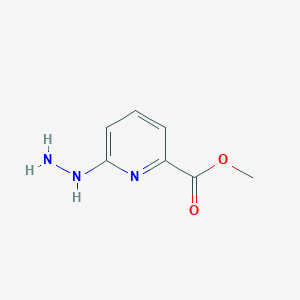
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
